3-(Boc-amino)-3-(trifluoromethyl)azetidine
Overview
Description
3-(Boc-amino)-3-(trifluoromethyl)azetidine (3-Boc-3-TFMA) is an organic compound composed of an azetidine ring with a trifluoromethyl group and a Boc-amino group attached. It is a precursor to a variety of biologically active molecules and is widely used in academic and industrial research. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives : A study by Gudelis et al. (2023) described an efficient synthetic route for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings, starting from (N-Boc-azetidin-3-ylidene)acetate (Gudelis et al., 2023).
Exploration as Triple Reuptake Inhibitors : Han et al. (2014) explored 3-aminoazetidine derivatives for the development of broad-spectrum antidepressants, highlighting the potential of these compounds in pharmaceutical research (Han et al., 2014).
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid : Van Hende et al. (2009) evaluated synthetic strategies for creating a new cyclic fluorinated beta-amino acid, indicating the role of such compounds as building blocks in medicinal chemistry (Van Hende et al., 2009).
Nickel-Catalyzed trans-Selective Aryldifluoroalkylation : Xu et al. (2020) reported on the nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline and N-Boc-2-azetine, offering an efficient access to pyrrolidine- and azetidine-containing fluorinated amino acids (Xu et al., 2020).
Recent Advances in Synthetic Facets of Azetidines : Mehra et al. (2017) reviewed the recent developments in the synthetic strategies of functionalized azetidines, underscoring their versatility as heterocyclic synthons (Mehra et al., 2017).
Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid : Roy et al. (2015) presented a synthesis method for N-aryl β-amino alcohol derivatives, highlighting the use of azetidines in this reaction (Roy et al., 2015).
properties
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-8(4-13-5-8)9(10,11)12/h13H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIADIFBYRRWVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140118 | |
Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(trifluoromethyl)azetidine | |
CAS RN |
1408076-17-4 | |
Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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